Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is a complex organic compound with the molecular formula C22H20O4 This compound is characterized by the presence of hydroxy and phenylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-3,4-bis(phenylmethoxy)benzaldehyde with an appropriate acetylating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary alcohols.
Scientific Research Applications
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Similar structure but with methoxy groups instead of phenylmethoxy groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group at a different position on the phenyl ring.
Ethanone, 2-hydroxy-1-phenyl-: Lacks the phenylmethoxy groups, making it structurally simpler.
Uniqueness
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2652-27-9 |
---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 |
InChI Key |
ACRPAJBIWLUSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.